3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a dioxaborolane group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde typically involves the borylation of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with an aldehyde under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the coupling partner.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde exerts its effects is largely dependent on the specific reactions it undergoes. In cross-coupling reactions, the boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, involving the oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a thiophene ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the thiophene and aldehyde groups, used primarily in hydroboration reactions.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a benzene ring, used in similar cross-coupling reactions.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde is unique due to the presence of both a boronic ester and an aldehyde group on a thiophene ring, providing a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYKYHKDVEBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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